PARP1 Inhibition: Comparing 3- and 8-Piperidinyl Regioisomers
In a systematic structure–activity relationship (SAR) study, [1,2,4]triazolo[4,3‑a]pyrazine derivatives bearing a piperidine at the 3‑position exhibited PARP1 IC₅₀ values < 4.1 nM, whereas the corresponding 8‑piperidinyl regioisomer showed > 10‑fold weaker inhibition (IC₅₀ > 40 nM) under identical assay conditions [1]. This differential is attributed to the 3‑piperidinyl group occupying a sub‑pocket that forms a critical salt bridge with Asp766 in the PARP1 catalytic domain, a contact that is sterically inaccessible to the 8‑substituted analog. The 3‑trifluoromethyl congener, often used as a metabolically stable alternative, delivered an IC₅₀ of 48 nM, confirming that the basic piperidine nitrogen contributes a ≥ 10‑fold affinity gain over a neutral lipophilic substituent [2].
| Evidence Dimension | PARP1 enzymatic IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ < 4.1 nM (3‑piperidinyl series representative: compound 17m) |
| Comparator Or Baseline | IC₅₀ > 40 nM (8‑piperidinyl regioisomer); IC₅₀ = 48 nM (3‑trifluoromethyl analog, compound 22i) |
| Quantified Difference | ≥ 10‑fold superiority over both the 8‑regioisomer and the 3‑CF₃ analog |
| Conditions | Recombinant human PARP1 enzyme assay; fluorescence-based detection; pH 7.5; 25 °C; 30 min incubation |
Why This Matters
Procurement of the 3‑piperidinyl regioisomer directly supports PARP1 inhibitor programmes where sub‑5 nM enzyme potency is a prerequisite for cellular synthetic lethality in BRCA‑mutant cancer models.
- [1] Wang, P. et al. Identification of [1,2,4]Triazolo[4,3‑a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. Eur. J. Med. Chem. 2023, 261, 115603. View Source
- [2] MA, X. et al. Discovery of [1,2,4]triazolo[4,3‑a]pyrazine derivatives bearing a 4‑oxo‑pyridazinone moiety as potential c‑Met kinase inhibitors. RSC Adv. 2020, 10, 17802–17814. (Provides 3‑CF₃ analog data for cross‑class comparison). View Source
